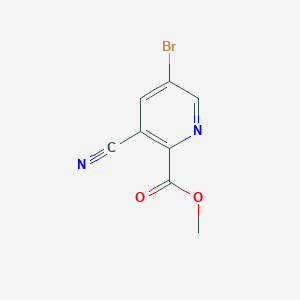

Methyl 5-bromo-3-cyanopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-3-cyanopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-13-8(12)7-5(3-10)2-6(9)4-11-7/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRURBKCDBRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Methyl 5 Bromo 3 Cyanopicolinate

Cross-Coupling Reactions at the Bromine Center

The bromine atom on the pyridine (B92270) ring serves as a prime handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl and vinyl-aryl bonds. libretexts.org It involves the reaction of an organoboron compound (typically a boronic acid or a boronic ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org For substrates like methyl 5-bromo-3-cyanopicolinate, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling to various brominated pyridines. For instance, the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied to understand the regioselectivity of the substitution. beilstein-journals.org While specific protocols for methyl 5-bromo-3-cyanopicolinate are proprietary, the general conditions are well-established. A typical protocol might involve Pd(PPh₃)₄ or PdCl₂(dppf) as the catalyst, an aqueous solution of a carbonate or phosphate (B84403) as the base, and a solvent system like toluene, dioxane, or DMF.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-120 | Variable |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | Good |

This table presents generalized conditions and yields may vary based on the specific substrates and reaction scale.

Exploration of Other Transition Metal-Catalyzed Cross-Couplings (e.g., Stille, Kumada)

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to functionalize methyl 5-bromo-3-cyanopicolinate.

The Stille coupling utilizes organotin reagents (organostannanes) as the coupling partners. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Palladium catalysts, such as Pd(PPh₃)₄, are commonly used. organic-chemistry.org The reactivity of the organic halide typically follows the trend I > Br > OTf > Cl. nih.gov This method has been successfully applied to a wide range of heterocyclic halides, including pyridines. wikipedia.org

The Kumada coupling employs Grignard reagents (organomagnesium halides) as the nucleophilic component. wikipedia.org This reaction is notable for being one of the earliest examples of catalytic cross-coupling. wikipedia.org Both nickel and palladium catalysts can be used, with NiCl₂(dppe) and PdCl₂(dppf) being common examples. The Kumada coupling is effective for creating C-C bonds with various aryl and vinyl halides. wikipedia.org Tandem reactions combining Kumada polymerization with other couplings like Suzuki-Miyaura have also been developed. rsc.org

Ligand Effects and Catalyst Design for Enhanced Reactivity

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical for the efficiency and scope of the transformation. Ligands stabilize the palladium catalyst, influence its reactivity, and can facilitate challenging coupling reactions. The development of specialized ligands has been a major advancement in the field. nih.gov

For electron-deficient pyridine substrates like methyl 5-bromo-3-cyanopicolinate, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. These ligands promote the oxidative addition step and facilitate the reductive elimination. Examples of such "privileged ligands" include Buchwald's biarylphosphines (e.g., SPhos, XPhos) and other custom-designed ligands like imidazopyridine monophosphines. researchgate.net The use of N-heterocyclic carbenes (NHCs) as ligands has also gained prominence. enscm.fr The design of pre-catalysts, which are stable palladium(II) complexes that readily form the active Pd(0) species in situ, has also improved the practicality and reproducibility of these reactions. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring in methyl 5-bromo-3-cyanopicolinate, enhanced by the cyano and ester groups, makes it susceptible to nucleophilic aromatic substitution (SNAr).

Substitution of the Bromine Atom

The bromine atom can be displaced by a variety of nucleophiles. The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can readily substitute the bromine. The presence of the electron-withdrawing groups ortho and para to the bromine atom activates it towards nucleophilic attack. This is a common strategy for introducing diverse functional groups onto the pyridine core. For instance, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism. nih.gov

Direct Substitutions and Activated Systems

In highly activated systems, even weaker nucleophiles can participate in SNAr reactions. The cyano group itself can, in some cases, act as a leaving group, although this is less common than the displacement of a halide. researchgate.net The reactivity of pyridinium (B92312) ions in SNAr reactions has been studied, revealing that the leaving group order can differ from that in typical SNAr reactions of activated aryl substrates. rsc.org For instance, in certain pyridinium systems, the reactivity order is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. rsc.org This highlights the complex interplay of electronic effects and reaction mechanisms in these systems.

Transformations of the Cyano Group

The cyano group (C≡N) at the 3-position of the pyridine ring is a key site for various chemical modifications, enabling its conversion into other valuable functional groups.

Derivatization to Carboxylic Acids and Esters (e.g., Hydrolysis)

The hydrolysis of the nitrile group in cyanopyridine derivatives is a common transformation to produce the corresponding carboxylic acid. This reaction can be performed under acidic or basic conditions. For instance, the hydrolysis of related 3-cyanopyridine (B1664610) compounds can be achieved using a strong acid like hydrochloric acid at elevated temperatures. researchgate.net

| Reactant | Reagents/Conditions | Product |

| β-cyano carboxylate derivative | 10 M HCl, 70 °C, 16 h | Carboxylic acid derivative |

This table showcases a representative hydrolysis reaction of a cyano group to a carboxylic acid, a common transformation for compounds like Methyl 5-bromo-3-cyanopicolinate.

Reduction to Aminomethyl Derivatives

The cyano group can be reduced to an aminomethyl group (-CH2NH2). This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents. Electrochemical reduction methods have also been reported for cyanopyridine bases, which can be an effective route for producing aminomethyl derivatives. google.com For example, the electrochemical reduction of 2- and 3-cyanopyridine in the presence of an iron salt catalyst can yield the corresponding aminomethylpyridines. google.com

| Reactant | Reagents/Conditions | Product |

| 2- or 3-cyanopyridine base | Electrolysis, lead dioxide cathode, aqueous sulfuric acid, iron salt catalyst | Aminomethylpyridine |

This table illustrates the electrochemical reduction of a cyanopyridine, a method applicable for the synthesis of aminomethyl derivatives from compounds such as Methyl 5-bromo-3-cyanopicolinate.

Formation of Heterocyclic Rings via Nitrile Reactivity

The reactivity of the nitrile group is instrumental in the synthesis of various fused heterocyclic systems. For instance, 3-cyanopyridine derivatives can undergo cyclization reactions to form thieno[2,3-b]pyridines. bohrium.comresearchgate.net These reactions often involve the reaction of the cyano group with a suitable reagent that provides the necessary atoms to form the new ring.

| Reactant | Reagents/Conditions | Product |

| 3-cyanopyridine-2(1H)-thiones | N-substituted α-chloroacetanilides, followed by cyclization | 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides |

This table provides an example of how a 3-cyanopyridine derivative can be used to construct a fused heterocyclic system, a potential reaction pathway for Methyl 5-bromo-3-cyanopicolinate.

Reactions Involving the Methyl Ester Moiety

The methyl ester group at the 2-position of the pyridine ring provides another avenue for chemical modification.

Ester Hydrolysis to Carboxylic Acids

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. evitachem.com This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of the ester into a more reactive carboxylic acid group, which can then be used in further synthetic steps. The resulting 5-bromopicolinic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. google.comchemicalbook.com

| Reactant | Reagents/Conditions | Product |

| Methyl 5-bromo-8-methylquinoline-7-carboxylate | Acidic or basic conditions | 5-bromo-8-methylquinoline-7-carboxylic acid |

This table demonstrates the hydrolysis of a methyl ester to a carboxylic acid, a reaction directly applicable to Methyl 5-bromo-3-cyanopicolinate.

Transesterification and Amidation Reactions

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.net This reaction is often driven to completion by using the alcohol reactant as the solvent. youtube.com Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. For example, reacting a methyl pyridine carboxylate with ammonia (B1221849) water can yield the corresponding carboxamide. google.com

| Reaction Type | Reactant | Reagents/Conditions | Product |

| Transesterification | Methyl benzoate | Various alcohols, natural phosphate catalyst | Corresponding alkyl benzoate |

| Amidation | Ethyl 6-methyl-3-pyridinecarboxylate | Ammonia water, -5 to 60 °C, 4-10 hours | 6-methyl-3-pyridinecarboxamide |

This table illustrates transesterification and amidation reactions, which are key transformations for modifying the methyl ester group of Methyl 5-bromo-3-cyanopicolinate.

Advanced Applications of Methyl 5 Bromo 3 Cyanopicolinate in Complex Molecule Synthesis

Utility as a Picolinate (B1231196) Building Block for Diverse Heterocyclic Frameworks

The transformation of Methyl 5-bromo-3-cyanopicolinate into more complex heterocyclic structures is a theoretical possibility. The bromine atom at the 5-position could potentially undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. The cyano group at the 3-position could be hydrolyzed, reduced, or serve as a precursor for the formation of other heterocyclic rings.

Construction of Novel Pyridine (B92270) Derivatives

While the synthesis of novel pyridine derivatives from similarly substituted precursors is a common strategy in medicinal and materials chemistry, specific examples detailing the use of Methyl 5-bromo-3-cyanopicolinate for this purpose are not found in the reviewed literature. There are no available studies that demonstrate the selective modification of its functional groups to generate a library of new pyridine compounds.

Synthesis of Fused Polycyclic Heterocycles

The strategic placement of reactive groups on the pyridine ring of Methyl 5-bromo-3-cyanopicolinate suggests its potential for intramolecular cyclization reactions to form fused polycyclic systems. Such reactions could theoretically lead to the formation of, for example, pyrido[3,2-c]pyridines or other related polycyclic aromatic hydrocarbons. However, no specific instances of such transformations using this particular starting material have been reported.

Strategic Intermediate in Pharmaceutical Lead Discovery and Development

Substituted picolinates are a well-established class of compounds in drug discovery, often serving as key scaffolds in bioactive molecules.

Precursor for Bioactive Pyridine-Based Scaffolds

The pyridine ring is a common motif in many approved drugs. While Methyl 5-bromo-3-cyanopicolinate could logically serve as a precursor to such scaffolds, there is no direct evidence in the public domain linking this specific compound to the synthesis of any known bioactive molecules.

Contributions to Target-Oriented Synthesis in Drug Discovery

Target-oriented synthesis is a cornerstone of modern drug development, where chemists build molecules to interact with a specific biological target. The path from a simple building block like Methyl 5-bromo-3-cyanopicolinate to a final drug candidate is typically documented in scientific papers or patents. An extensive search did not yield any such documentation for this compound.

Enabling Reagent in Agrochemical Research and Development

The development of new herbicides, pesticides, and fungicides also relies on novel heterocyclic chemistry. Pyridine-based structures are prevalent in this field as well. However, similar to its application in pharmaceuticals, there are no publicly available research articles or patents that describe the use of Methyl 5-bromo-3-cyanopicolinate as a key intermediate in the synthesis of any agrochemical products.

Synthesis of Advanced Agrochemical Candidates (e.g., herbicides)

The picolinate scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of several synthetic auxin herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species. The strategic modification of the picolinate ring is a key approach to discovering new herbicidal molecules with improved efficacy, selectivity, and environmental profiles.

Methyl 5-bromo-3-cyanopicolinate, with its reactive cyano and bromo substituents, is an ideal precursor for creating diverse libraries of picolinate derivatives for herbicidal screening. The bromo group at the 5-position can be readily transformed through various cross-coupling reactions, such as Suzuki or Stille coupling, to introduce a wide range of aryl, heteroaryl, or alkyl groups. These modifications can significantly influence the molecule's binding affinity to auxin receptors in plants.

Recent research has demonstrated the potent herbicidal activity of picolinates with heterocyclic substituents at the 6-position. For instance, a series of 3-chloro-6-pyrazolyl-picolinate derivatives have been synthesized and shown to exhibit significant herbicidal effects. Current time information in Pasuruan, ID. One of the standout compounds from this series, compound c5 , displayed a substantially lower IC50 value for root growth inhibition in Arabidopsis thaliana compared to the commercial herbicide clopyralid. Current time information in Pasuruan, ID. This highlights the potential of introducing heterocyclic moieties to the picolinate ring to enhance herbicidal potency.

Similarly, studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have further validated the strategy of modifying the picolinate core to develop new herbicide candidates. acs.org These findings suggest that Methyl 5-bromo-3-cyanopicolinate could serve as a valuable intermediate for synthesizing analogous compounds, where the bromo and cyano groups offer handles for extensive chemical derivatization to fine-tune the herbicidal spectrum and crop safety. The introduction of indazolyl groups at the 6-position of 2-picolinic acid has also yielded compounds with excellent post-emergence herbicidal effects against various weeds. nih.gov

Table 1: Comparison of Herbicidal Activity of Picolinate Derivatives

| Compound/Herbicide | Target Species | Activity Metric | Result | Reference |

| Compound c5 | Arabidopsis thaliana | IC50 (root growth) | 27 times lower than clopyralid | Current time information in Pasuruan, ID. |

| Clopyralid | Broadleaf weeds | Commercial Herbicide | N/A | Current time information in Pasuruan, ID. |

| Picloram (B1677784) | Broadleaf weeds | Commercial Herbicide | N/A | acs.org |

| Aminopyralid | Broadleaf weeds | Commercial Herbicide | N/A | acs.org |

| Compound 5a | Brassica napus, Abutilon theophrasti | Root inhibitory activity | Significantly greater than picloram at 10 µM | nih.gov |

The fungicidal potential of bromo-substituted pyridine derivatives has also been noted, with compounds like 5-Bromo-3-pyridinol showing efficacy against plant pathogens. nih.gov This suggests that derivatives of Methyl 5-bromo-3-cyanopicolinate could also be explored for the development of novel fungicides.

Emerging Applications in Material Science through Picolinate Conjugates

The unique coordination properties of the picolinate group, combined with the potential for functionalization offered by the bromo and cyano substituents, make Methyl 5-bromo-3-cyanopicolinate an intriguing candidate for applications in material science. Picolinate-based ligands are known to form stable complexes with a variety of metal ions, leading to the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting optical, electronic, and sensing properties.

Recent studies have focused on the development of picolinate-based coordination polymers for luminescence and sensing applications. For example, robust and highly luminescent europium(III) coordination polymers have been synthesized using picolinate-based ligands. acs.orgnih.gov These materials have demonstrated high selectivity in detecting nitroaromatic compounds and Fe³⁺ ions through luminescence quenching. acs.orgnih.gov The bromo and cyano groups in Methyl 5-bromo-3-cyanopicolinate could be exploited to modulate the electronic properties of such materials, potentially enhancing their sensitivity and selectivity as sensors.

Furthermore, zinc(II) picolinate-based coordination polymers have been investigated as luminescent sensors for Fe³⁺ ions and nitroaromatic compounds, exhibiting strong ligand-based blue emission under UV irradiation. researchgate.net The ability to tune the luminescent properties by modifying the picolinate ligand opens up possibilities for designing novel optical materials based on derivatives of Methyl 5-bromo-3-cyanopicolinate.

The formation of picolinate conjugates is not limited to coordination with metal ions. Picolinic acid and its derivatives can be coupled with other organic molecules to create functional materials. For instance, amides derived from picolinic acid are of interest for their potential applications in catalysis and molecular devices. nih.gov The presence of the cyano group in Methyl 5-bromo-3-cyanopicolinate offers an additional site for chemical modification, allowing for the synthesis of more complex and functionalized organic materials.

Table 2: Applications of Picolinate-Based Materials

| Material Type | Picolinate Ligand | Metal Ion | Application | Key Finding | Reference |

| Coordination Polymer | 5-((4-carboxyphenyl)ethynyl)picolinate | Europium(III) | Luminescent Sensing | Selective detection of nitroaromatics and Fe³⁺ | acs.orgnih.gov |

| Coordination Polymer | 5,5'-(ethyne-1,2-diyl)dipicolinate | Europium(III) | Luminescent Sensing | High stability over a wide pH range | acs.orgnih.gov |

| Coordination Polymer | 5-((4-carboxyphenyl)ethynyl)picolinate | Zinc(II) | Luminescent Sensing | Strong ligand-based blue emission | researchgate.net |

| Coordination Polymer | 5-(pyridin-3-ylethynyl)-picolinate | Zinc(II) | Luminescent Sensing | Quenching of luminescence by nitrobenzene (B124822) and Fe³⁺ | researchgate.net |

The versatility of Methyl 5-bromo-3-cyanopicolinate as a precursor for both advanced agrochemicals and novel materials underscores its significance in modern chemical synthesis. Further research into the derivatization of this compound is likely to uncover even more diverse and valuable applications.

Theoretical and Mechanistic Investigations of Methyl 5 Bromo 3 Cyanopicolinate

Computational Chemistry Approaches to Molecular Structure and Electronic Properties

Computational chemistry provides powerful tools for elucidating the molecular and electronic structure of molecules like Methyl 5-bromo-3-cyanopicolinate. Methods such as Density Functional Theory (DFT) can be employed to optimize the molecular geometry and calculate various electronic properties.

The geometry of Methyl 5-bromo-3-cyanopicolinate is characterized by a pyridine (B92270) ring substituted with a bromo, a cyano, and a methyl ester group. The presence of the electronegative bromine atom and the electron-withdrawing cyano and methyl picolinate (B1231196) groups significantly influences the electron distribution within the pyridine ring. DFT calculations would likely reveal a planar pyridine ring, with specific bond lengths and angles determined by the steric and electronic effects of the substituents. For instance, the C-Br bond length and the bond angles around the substituted carbon atoms would be key parameters obtained from such calculations.

The electronic properties of the molecule, such as the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, offer insights into its reactivity. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. NBO analysis can provide detailed information about charge distribution and intramolecular interactions. In a study on substituted Alq(3) complexes, DFT calculations showed that substitutions on the picolinate ligand can stabilize both the HOMO and LUMO, thereby altering the energy gap. nih.gov

Table 1: Predicted Geometrical and Electronic Parameters for Methyl 5-bromo-3-cyanopicolinate using DFT

| Parameter | Predicted Value | Significance |

| C-Br Bond Length | ~1.89 Å | Indicates the strength and reactivity of the carbon-bromine bond. |

| C≡N Bond Length | ~1.16 Å | Reflects the triple bond character of the cyano group. |

| C=O Bond Length | ~1.21 Å | Characteristic of the carbonyl group in the ester. |

| HOMO Energy | ~ -7.5 eV | Relates to the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -2.0 eV | Relates to the electron affinity and susceptibility to nucleophilic attack. |

| Dipole Moment | ~ 3.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an indispensable tool for investigating the mechanisms of chemical reactions at a molecular level. researchgate.net For Methyl 5-bromo-3-cyanopicolinate, this approach can be used to map out the potential energy surfaces of its reactions, identify transition states, and calculate activation energies. This is particularly useful for understanding reactions such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions involving the C-Br bond.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the bromine atom. Quantum chemical calculations can model the entire reaction coordinate, from the reactants to the Meisenheimer intermediate and finally to the products. The transition state for the formation of the Meisenheimer complex is a critical point on the reaction pathway, and its energy determines the reaction rate. By calculating the geometries and energies of the reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. These calculations can also elucidate the role of the solvent in the reaction mechanism. nih.gov

For instance, in the study of the reaction between 2-bromomethyl-1,3-thiaselenole and 1,3-benzothiazole-2-thiol, quantum chemical calculations were crucial in identifying a multi-channel reaction pathway involving seleniranium intermediates. mdpi.com Similarly, for Methyl 5-bromo-3-cyanopicolinate, computational modeling could predict whether a reaction proceeds via a concerted or a stepwise mechanism and could help in understanding the regioselectivity of reactions.

Elucidation of Structure-Reactivity Relationships through Computational and Experimental Correlations

The correlation between computationally derived parameters and experimentally observed reactivity is a cornerstone of modern physical organic chemistry. For Methyl 5-bromo-3-cyanopicolinate, understanding how its structural and electronic features influence its chemical behavior is key to predicting its reactivity in various transformations.

The electron-withdrawing nature of the cyano and methyl picolinate groups, combined with the electronegativity of the bromine atom, makes the pyridine ring electron-deficient. This electronic characteristic is expected to enhance the susceptibility of the molecule to nucleophilic attack. Computational parameters such as the calculated atomic charges on the ring carbons can be correlated with the regioselectivity of nucleophilic substitution reactions. A review of computational studies on halogenated organic compounds highlights the connection between frontier orbital energies and thermodynamic properties with the reactivity and reaction pathway for dehalogenation. nih.gov

Experimental studies on the kinetics of reactions, such as the aminolysis of substituted phenyl picolinates, have shown that the reactivity of the ester is influenced by the substituents on the pyridine ring. doi.org By correlating experimental reaction rates with calculated parameters (e.g., LUMO energy, atomic charges), a quantitative structure-activity relationship (QSAR) can be developed. Such a model would allow for the prediction of the reactivity of other, related picolinates without the need for extensive experimental work.

Table 2: Correlation of Structural Features with Expected Reactivity

| Structural Feature | Computational Descriptor | Expected Effect on Reactivity |

| Bromo substituent | C-Br bond dissociation energy | The relatively weak C-Br bond makes it a good leaving group in nucleophilic substitutions and a reactive site for cross-coupling reactions. |

| Cyano substituent | Negative inductive and mesomeric effects | Increases the electrophilicity of the pyridine ring, activating it towards nucleophilic attack. |

| Methyl picolinate group | Electron-withdrawing nature | Further enhances the electrophilicity of the ring and can influence the rate of reactions at other positions. |

Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

While computational methods provide theoretical insights, experimental techniques are essential for validating these predictions and for the real-time observation of reaction intermediates and products. Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are invaluable for mechanistic studies.

In-situ NMR spectroscopy can be used to monitor the progress of a reaction involving Methyl 5-bromo-3-cyanopicolinate in real-time. nih.govrsc.org By acquiring spectra at regular intervals, the disappearance of reactants and the appearance of products and any observable intermediates can be tracked, allowing for the determination of reaction kinetics. nih.gov For example, in a study of a monoalkyltin(IV)-catalyzed esterification, NMR and MS techniques were used to identify the catalytically active species. rsc.org

HPLC and UPLC are powerful separation techniques that can be used to analyze the composition of a reaction mixture at various time points. When coupled with mass spectrometry (LC-MS or UPLC-MS), these methods not only separate the components but also provide their mass-to-charge ratios, enabling the identification of reactants, products, and even transient intermediates. This is particularly useful for complex reaction mixtures where multiple products may be formed. LC-MS methods have been developed for the analysis of various nitrogen-containing heterocycles. nih.gov

Table 3: Application of Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Application in Mechanistic Studies of Methyl 5-bromo-3-cyanopicolinate |

| NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of intermediates; determination of reaction kinetics. |

| HPLC/UPLC | Separation and quantification of components in a reaction mixture; monitoring reaction progress and purity. |

| LC-MS | Identification of products and intermediates by their mass-to-charge ratio; elucidation of reaction pathways by detecting transient species. |

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-bromo-3-cyanopicolinate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves halogenation and cyanation of a picolinate precursor. A common approach is to start with methyl 3-cyanopicolinate, followed by regioselective bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄ at 80°C). Alternatively, direct cyanation via palladium-catalyzed cross-coupling (e.g., using CuCN) on a brominated precursor may be employed . Optimization requires monitoring reaction kinetics via HPLC or TLC, adjusting solvent polarity (e.g., DMF vs. THF), and maintaining anhydrous conditions to prevent hydrolysis of the nitrile group. Yields can vary significantly (50–85%) depending on steric and electronic effects .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing Methyl 5-bromo-3-cyanopicolinate?

Methodological Answer:

- NMR Spectroscopy : Use H and NMR to confirm substitution patterns. The bromine atom induces deshielding in adjacent protons (e.g., H-4 and H-6 on the pyridine ring), while the cyano group’s electron-withdrawing effect shifts carbonyl carbons (C-2 ester) to ~165–170 ppm .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal XRD (using SHELXL ) resolves bond lengths and angles, particularly the planarity of the pyridine ring and the orientation of the nitrile group. Crystallization solvents like ethyl acetate/hexane mixtures are preferred due to the compound’s moderate polarity .

Advanced: How can researchers leverage Methyl 5-bromo-3-cyanopicolinate in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer:

The bromine atom at C-5 is highly reactive in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in a 2:1 dioxane/H₂O mixture at 90°C yields biaryl derivatives. The nitrile group remains inert under these conditions, making it a versatile handle for further functionalization . For Buchwald-Hartwig aminations, optimize ligand choice (Xantphos vs. BINAP) to mitigate steric hindrance from the ester group. Monitor reaction progress via GC-MS to detect intermediates and byproducts .

Advanced: How should researchers address contradictory data in reaction yields or regioselectivity during derivatization?

Methodological Answer:

Contradictions often arise from competing reaction pathways. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor nucleophilic substitution at C-5, while nonpolar solvents (toluene) promote radical pathways .

- Catalyst Deactivation : Trace moisture or oxygen can deactivate Pd catalysts, leading to inconsistent yields. Use rigorous Schlenk techniques and pre-dried solvents .

- Regioselectivity Analysis : Employ DFT calculations (Gaussian 09 with B3LYP/6-31G*) to model transition states and identify electronic biases (e.g., nitrile group’s −M effect directing bromination to C-5) .

Advanced: What computational strategies are recommended to predict the reactivity and electronic properties of Methyl 5-bromo-3-cyanopicolinate?

Methodological Answer:

- DFT Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at C-5 .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to assess aggregation tendencies, which impact catalytic efficiency .

- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., kinases) using AutoDock Vina to hypothesize binding modes driven by the nitrile’s hydrogen-bonding potential .

Basic: How can researchers ensure purity and stability of Methyl 5-bromo-3-cyanopicolinate during storage?

Methodological Answer:

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor purity via HPLC (C18 column, 70:30 MeCN/H₂O mobile phase) .

- Storage : Store at −20°C in amber vials under argon to prevent photodegradation and hydrolysis. Regular NMR checks (every 6 months) detect decomposition (e.g., ester hydrolysis to carboxylic acid) .

Advanced: What strategies are effective for analyzing and mitigating side reactions in multi-step syntheses involving Methyl 5-bromo-3-cyanopicolinate?

Methodological Answer:

- In Situ Monitoring : Use ReactIR to detect intermediates, such as undesired nitrile hydration to amides under acidic conditions.

- Protecting Groups : Temporarily protect the nitrile as a trimethylsilyl derivative during ester hydrolysis steps .

- Byproduct Identification : High-resolution MS and NMR (if fluorinated analogs are synthesized) help identify halogen-exchange byproducts .

Advanced: How can researchers correlate the electronic effects of substituents with the compound’s reactivity in heterocyclic chemistry?

Methodological Answer:

- Hammett Analysis : Quantify substituent effects using σₚ values. The −CN group (σₚ = +0.66) strongly deactivates the pyridine ring, directing electrophiles to C-5. Compare with analogs (e.g., −OMe, σₚ = −0.27) to validate trends .

- Cyclic Voltammetry : Measure reduction potentials to assess the nitrile’s electron-withdrawing impact. A positive shift (~+0.3 V vs. SCE) indicates enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.